Oral Bioavailability: A Differentiating Delivery Route Versus Approved Antibody Therapies
SBC-115337 is characterized as an orally bioavailable small molecule PCSK9 inhibitor, a route-of-administration advantage that fundamentally distinguishes it from the clinically approved injectable monoclonal antibodies evolocumab (Repatha®) and alirocumab (Praluent®) [1]. This differentiation is critical for research programs seeking to develop non-injectable lipid-lowering therapies or to study oral PCSK9 inhibition in preclinical models without the confounding factor of parenteral administration [2].
| Evidence Dimension | Route of administration feasibility |
|---|---|
| Target Compound Data | Orally bioavailable (small molecule) |
| Comparator Or Baseline | Evolocumab and alirocumab (monoclonal antibodies) |
| Quantified Difference | Oral vs. subcutaneous injection |
| Conditions | Comparative drug class assessment |
Why This Matters
This determines the suitability of SBC-115337 as a tool compound for oral PCSK9 inhibition studies, where injectable biologics are not appropriate.
- [1] GtoPdb. SBC-115,337 Ligand Page. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] Shifa Biomedical. WO2017222953A1: Anti-proprotein convertase subtilisin kexin type 9 (anti-pcsk9) compounds. 2017. View Source
